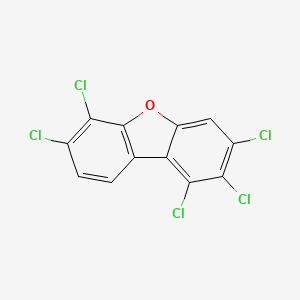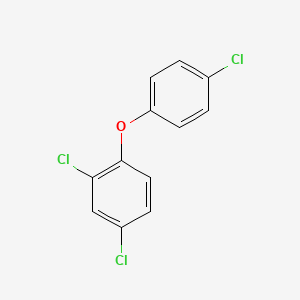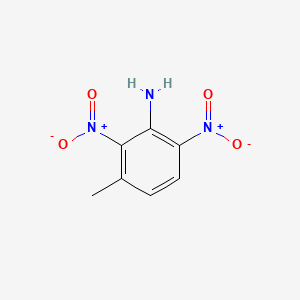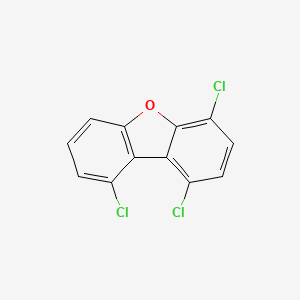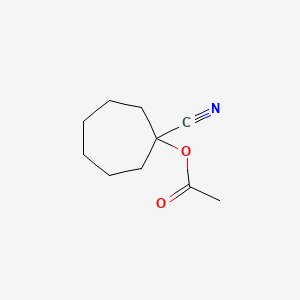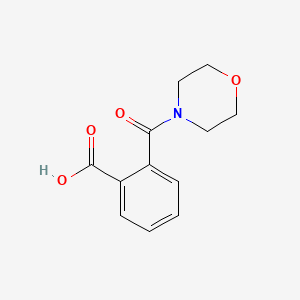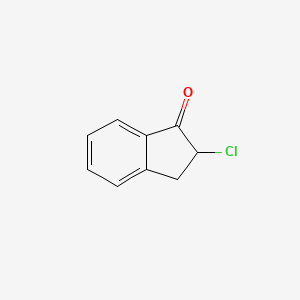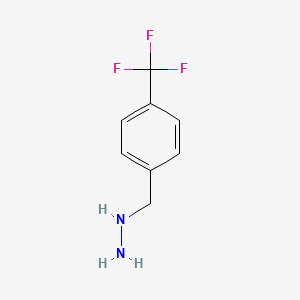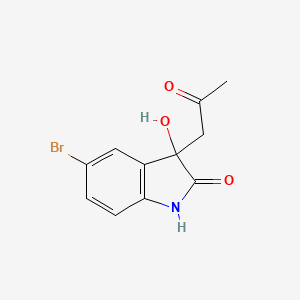![molecular formula C18H15Cl2NO B1345230 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride CAS No. 1135066-56-6](/img/structure/B1345230.png)
4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is a chlorinated aniline derivative. Anilines are a class of compounds that are structurally characterized by an amino group attached to a phenyl group. Chlorinated anilines, in particular, have one or more chlorine atoms substituted onto the phenyl ring, which can significantly alter their chemical and physical properties, as well as their biological activity.
Synthesis Analysis
The synthesis of chlorinated biphenyl compounds can be complex due to the presence of multiple reactive sites. A general synthetic approach for chlorinated biphenyl catechols, which are structurally related to the compound , involves the coupling of dimethyl catechol ethers with dichloroaniline via the Cadogan reaction, followed by demethylation with BBr3 to yield the target catechols . This method could potentially be adapted for the synthesis of 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated anilines is characterized by the presence of a chloro substituent on the aromatic ring, which can influence the electronic distribution and reactivity of the molecule. For instance, the generation and reactivity of the 4-aminophenyl cation, a related species, have been studied through photolysis of 4-chloroaniline, revealing insights into the planar geometry and stabilization of the cationic form .
Chemical Reactions Analysis
Chlorinated anilines can undergo various chemical reactions, including oxidative processes. The electrochemical oxidation of 4-chloroaniline has been studied, showing that it can lead to the formation of unstable chloronium intermediates and subsequent products such as p-quinoneimine . Additionally, the biotransformation of chlorinated triazenes into chloroanilines involves intramolecular processes that can result in chlorine migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by the presence of the chlorine atom. For example, the electrochemical study of 4-chloroaniline revealed that its oxidation is a one-electron process followed by disproportionation . The co-crystallization of related compounds, such as 3-chloro-4-hydroxyphenylacetic acid, with various agents, has been investigated to understand the intermolecular interactions and synthon motifs, which can provide insights into the solid-state properties of similar chlorinated anilines .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has explored the synthesis of derivatives related to "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride" and their potential antimicrobial activities. For instance, Patel et al. (2011) describe a compound synthesized using 4-chloroaniline, which exhibited antimicrobial properties against species like Bacillus subtillis and Staphylococcus aureus (Patel, Nimavat, Vyas, & Patel, 2011). Similarly, Patel and Patel (2012) investigated novel chalcone derivatives synthesized from 4-chloroaniline, also displaying antimicrobial effectiveness (Patel & Patel, 2012).
Chemical Reactions and Oxidation Studies
Significant research has been conducted on the chemical reactions and oxidation processes involving compounds related to "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride." Holland and Saunders (1968) studied the peroxidation of 4-chloroaniline, yielding specific compounds and elucidating the process's intermediates (Holland & Saunders, 1968). Guizzardi et al. (2001) explored the photolysis of 4-chloroaniline, detailing the generation of specific cations and their reactivity (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Bioremediation and Environmental Impact
The role of "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride" related compounds in bioremediation and their environmental impact have been a focus of research. Kang and Kim (2007) isolated bacteria capable of degrading chloroaniline compounds, highlighting the potential for bioremediation of pollutants (Kang & Kim, 2007).
Synthesis and Characterization of Derivatives
Various studies have been devoted to synthesizing and characterizing derivatives of "4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride." Karipcin and Arabali (2006) synthesized ketooximes and their complexes, starting from reactions involving chloroacetyl chloride and biphenyl, providing insights into the chemical properties and potential applications of these compounds (Karipcin & Arabali, 2006).
Mécanisme D'action
Target of Action
The compound, also known as 3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride, is structurally similar to the class of drugs known as angiotensin II receptor blockers (ARBs) such as Telmisartan and Valsartan . These drugs primarily target the angiotensin II type 1 (AT1) receptors . The AT1 receptors are mainly located in the heart, blood vessels, and kidneys . They play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
ARBs like Telmisartan and Valsartan bind to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure . It is plausible that 3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride may exhibit a similar mode of action due to its structural similarity with these ARBs.
Pharmacokinetics
Based on its structural similarity to arbs like telmisartan , it can be hypothesized that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound.
Result of Action
The primary molecular effect of this compound’s action would be the inhibition of angiotensin II’s effect on vascular smooth muscle, leading to a reduction in arterial blood pressure . On a cellular level, this would result in reduced vasoconstriction and potentially beneficial effects on conditions like hypertension .
Propriétés
IUPAC Name |
3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO.ClH/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOUBBVAZHXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

